molecular formula C20H22ClFN2O3 B1527129 Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate CAS No. 1330583-65-7

Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate

Cat. No. B1527129
CAS RN: 1330583-65-7
M. Wt: 392.8 g/mol
InChI Key: JYNDUQOGHSDGQE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C20H22ClFN2O3 . It contains a benzyl group attached to a 4-hydroxypiperidine ring, which is further substituted with a (4-chloro-2-fluorophenyl)amino]methyl group .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 392.8 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization of Related Compounds

Research on the synthesis and characterization of novel compounds often serves as a cornerstone for understanding their potential applications. For instance, studies on the synthesis of novel N-alkylamine- and N-cycloalkylamine-derived compounds demonstrate the versatility of incorporating different functional groups into piperidine derivatives, which can influence their chemical properties and potential biological activities (Foks, Pancechowska-Ksepko, & Gobis, 2014). Such synthetic strategies are crucial for the development of new pharmaceuticals, highlighting a key area of application for complex piperidine derivatives.

Biological Activities and Mechanisms

The study of biological activities associated with specific structural motifs in chemical compounds is vital for drug discovery. For example, the analysis of pyridonecarboxylic acids and their antibacterial properties illustrates how modifications to the piperidine ring can impact antibacterial activity, offering insights into the design of new antibacterial agents (Egawa et al., 1984). Similarly, the investigation into dopamine transporter inhibiting activity by substituted diphenylmethoxypiperidines reveals the therapeutic potential of piperidine derivatives in neurological disorders (Lapa et al., 2005).

Antipathogenic and Anti-inflammatory Potential

Compounds with specific functional groups have been studied for their antipathogenic and anti-inflammatory properties. Research into thiourea derivatives, for example, demonstrates significant antibiofilm and antimicrobial activities, suggesting potential applications in combating microbial resistance (Limban, Marutescu, & Chifiriuc, 2011). Such findings are indicative of the broader implications of structural modifications in chemical compounds for enhancing biological activities.

properties

IUPAC Name

benzyl 4-[(4-chloro-2-fluoroanilino)methyl]-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3/c21-16-6-7-18(17(22)12-16)23-14-20(26)8-10-24(11-9-20)19(25)27-13-15-4-2-1-3-5-15/h1-7,12,23,26H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNDUQOGHSDGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CNC2=C(C=C(C=C2)Cl)F)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601112682
Record name 1-Piperidinecarboxylic acid, 4-[[(4-chloro-2-fluorophenyl)amino]methyl]-4-hydroxy-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate

CAS RN

1330583-65-7
Record name 1-Piperidinecarboxylic acid, 4-[[(4-chloro-2-fluorophenyl)amino]methyl]-4-hydroxy-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330583-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[(4-chloro-2-fluorophenyl)amino]methyl]-4-hydroxy-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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